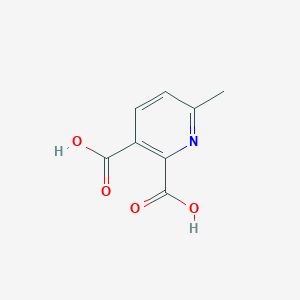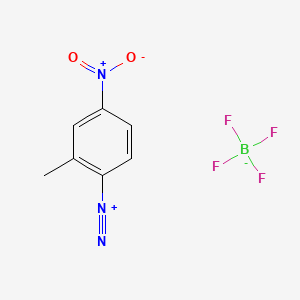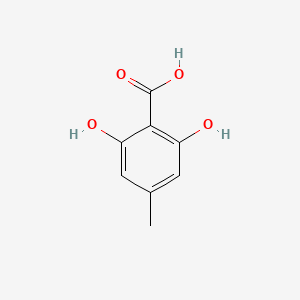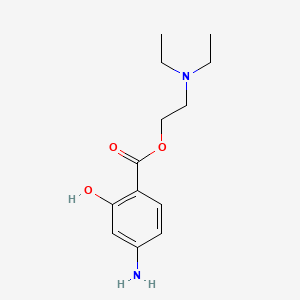
9-癸烯醛
描述
9-Decenal is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a mono-isotopic mass of 154.135757 Da . It is also known by other names such as Costenal and Dec-9-enal .
Molecular Structure Analysis
The molecular structure of 9-Decenal consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 220.2±19.0 °C at 760 mmHg, and a flash point of 83.5±10.6 °C .
Physical And Chemical Properties Analysis
9-Decenal has several physical and chemical properties. It has a density of 0.8±0.1 g/cm3, a boiling point of 220.2±19.0 °C at 760 mmHg, and a flash point of 83.5±10.6 °C . It also has a molar refractivity of 48.3±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 186.0±3.0 cm3 .
科学研究应用
Catalysis in Chemical Synthesis
9-Decenal is utilized in catalytic processes for the synthesis of various organic compounds. Its role in the oxidation of alcohols to aldehydes is significant, especially in microreactors where it demonstrates enhanced performance and selectivity . This application is crucial in the development of intermediates for pharmaceuticals, agrochemicals, and fragrances.
Flavor and Fragrance Industry
In the flavor and fragrance industry, 9-Decenal is valued for its strong citrus odor . It is used as a key ingredient in creating citrus and fruity scents for perfumes and as a flavoring agent in food and beverages, contributing to the sensory qualities of consumer products .
Agrochemical Research
The compound’s efficacy in catalytic synthesis extends to the agrochemical industry, where it may be involved in creating pesticides or herbicides . Its potential as an insect attractant could also be harnessed for developing eco-friendly pest control solutions .
Food and Beverage Enhancements
As a flavoring agent, 9-Decenal adds a distinctive citrus note to various food and beverage products. Its application in this field is critical for enhancing the taste and aroma profile of consumer goods, making it a valuable component in the food industry .
Cosmetic and Personal Care Products
In cosmetics, 9-Decenal is incorporated for its perfuming properties . It imparts a fresh, citrus fragrance to a wide range of personal care products, from lotions and creams to shampoos and soaps, enhancing the user experience with its pleasant scent .
作用机制
Target of Action
9-Decenal, also known as dec-9-enal, is primarily used in the fragrance industry . It is a concentrated aromatic ingredient that is used in fragrance compounds according to legal and IFRA guidelines . The primary targets of 9-Decenal are the olfactory receptors in the nose, where it contributes to the overall scent of the product it is included in .
Mode of Action
The mode of action of 9-Decenal involves its interaction with olfactory receptors. When inhaled, the 9-Decenal molecules bind to these receptors, triggering a nerve signal to the brain that is interpreted as a specific scent . This interaction and the resulting changes contribute to the aromatic properties of the products in which 9-Decenal is used .
Biochemical Pathways
9-Decenal belongs to the class of organic compounds known as medium-chain aldehydes . These are aldehydes with a chain length containing between 6 and 12 carbon atoms .
Pharmacokinetics
Given its use in fragrances, it can be inferred that 9-decenal is likely absorbed through the skin and possibly the respiratory tract . Its distribution, metabolism, and excretion would depend on these routes of absorption .
Result of Action
The primary result of 9-Decenal’s action is the production of a specific scent when used in fragrance compounds . This scent is perceived when the compound interacts with olfactory receptors, leading to the perception of a specific smell . On a molecular level, this involves the binding of 9-Decenal to specific receptors and the triggering of a nerve signal to the brain .
Action Environment
The action, efficacy, and stability of 9-Decenal can be influenced by various environmental factors. For instance, the strength and longevity of its scent can be affected by the concentration of 9-Decenal in a product, the presence of other fragrances, and the specific formulation of the product . Additionally, factors such as temperature, pH, and light exposure could potentially affect the stability of 9-Decenal .
安全和危害
未来方向
The future directions of 9-Decenal research could involve its use in the flavor, pharmaceutical, agrochemical, and fragrance industries . For instance, the selective oxidation of 9-decen-1-ol to 9-decenal has been realized in silicon/glass microreactors under the impact of a specific catalyst . This opens up new possibilities for process optimization and scale-up .
属性
IUPAC Name |
dec-9-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSQWLDTSOVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052072 | |
| Record name | 9-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; aroma of cooked meat | |
| Record name | 9-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
211.00 °C. @ 760.00 mm Hg | |
| Record name | 9-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in most non-polar solvents, soluble (in ethanol) | |
| Record name | 9-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.849 | |
| Record name | 9-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
9-Decenal | |
CAS RN |
39770-05-3 | |
| Record name | 9-Decenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39770-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Decenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-decenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DECENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4C80798Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 9-decenal primarily known for in a biological context?
A1: 9-Decenal is primarily recognized as a volatile organic compound responsible for some food aromas. For example, it's found in yogurt and contributes to its characteristic smell []. Interestingly, 9-decenal is also a key component in the synthesis of Caminoside A, a novel antimicrobial glycolipid isolated from a marine sponge []. This glycolipid is the first discovered bacterial type III secretion inhibitor, highlighting a potential therapeutic avenue for 9-decenal derivatives.
Q2: Are there any efficient synthetic methods to produce 9-decenal?
A2: Yes, researchers have developed a novel method for synthesizing 9-decenal from readily available starting materials. One approach involves the dehomologation of aldehydes via oxidative cleavage of silyl enol ethers. In this process, 1-[(trimethylsilyl)oxy]-1,10-undecadiene, which contains both an enol moiety and a terminal double bond, undergoes selective oxidation to yield 9-decenal with high selectivity [].
Q3: Has 9-decenal been utilized in any catalytic applications?
A3: 9-Decenal, specifically its alcohol form, 9-decen-1-ol (Rosalva), is used as a precursor in a catalytic oxidation reaction to produce 9-decenal (Costenal) []. This reaction is of particular interest in the fragrance industry. Researchers have shown that porous silicon-supported silver catalysts in microstructured reactors significantly enhance the performance of this oxidation reaction, achieving high conversion and selectivity to Costenal [].
Q4: Is there any research regarding the use of 9-decenal in complex molecule synthesis?
A4: Yes, 9-decenal serves as a crucial starting material in the total synthesis of Caminoside A []. This complex molecule, with potential antimicrobial properties, requires a multi-step synthesis (57 steps in total), highlighting the versatility of 9-decenal as a building block in organic chemistry.
Q5: Are there any studies focusing on the metabolic fate of 9-decenal derivatives?
A5: Research has focused on fluorine-labeled derivatives of fatty acids, including a 9-decenal derivative, as potential myocardial imaging agents []. These studies, while not directly investigating 9-decenal itself, provide insights into how modifications to the molecule's structure can influence its distribution and metabolic fate in biological systems. For instance, the introduction of fluorine atoms at specific positions can alter the molecule's uptake by the myocardium and its susceptibility to metabolic defluorination [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


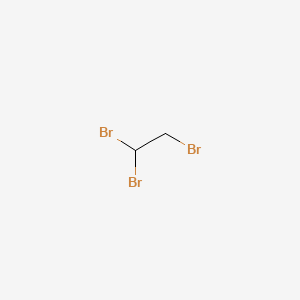

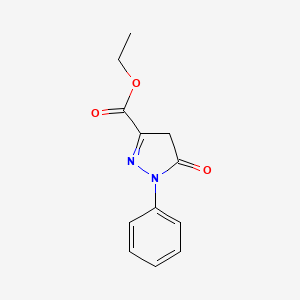
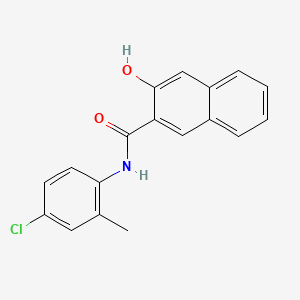

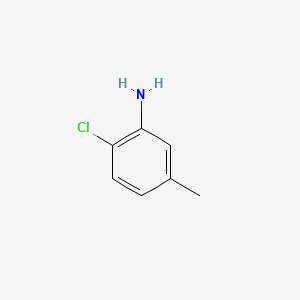
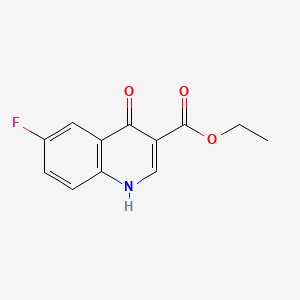
![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)
